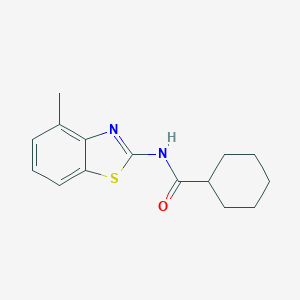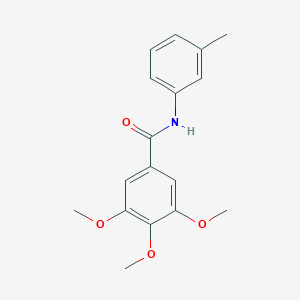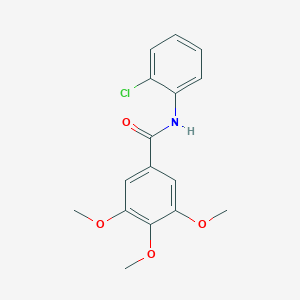![molecular formula C12H14N2OS B420481 N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide CAS No. 61627-58-5](/img/structure/B420481.png)
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide” is a chemical compound with the CAS Number: 61627-58-5 . It has a molecular weight of 235.33 . The compound is a white to off-white solid .
Synthesis Analysis
The compound can be synthesized following a two-stage protocol using simple, convenient transformations and cheap, commercially available reagents . The reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with chloroacetyl chloride gave the 2-chloroacetamido derivative . The latter reacted with hydrazine hydrate to give the hydrazine derivative .Molecular Structure Analysis
The structure of the compound was confirmed using 1H, 13C nuclear magnetic resonance (NMR), and liquid chromatography–mass spectrometry (LC–MS) spectra . X-Ray diffraction analysis reveals that the cyclohexene ring adopts a half-chair conformation and the thiophene ring is essentially planar .Chemical Reactions Analysis
The mechanistic and synthetic pathways depended on regioselective attack and/or cyclization by the cyanoacetamido moiety in the key precursor on various chemical reagents . The competition of the reaction pathways including dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions led to the diversity of the synthesized products .Physical and Chemical Properties Analysis
The compound is a white to off-white solid . It has a molecular weight of 235.33 . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Antitumor Activities
The compound has been used in the synthesis of various heterocyclic derivatives, such as thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin, with significant antitumor activities. These compounds were found to have high inhibitory effects in in vitro antiproliferative activity screening against human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (Shams, Mohareb, Helal, & Mahmoud, 2010).
Antimicrobial Applications
It has been utilized in the design and synthesis of novel antimicrobial acyclic and heterocyclic dyes and their precursors. These compounds, derived from the base compound, showed significant antibacterial and antifungal activities against a range of tested organisms (Shams, Mohareb, Helal, & Mahmoud, 2011).
Synthesis and Crystal Structure
The compound has been synthesized through acylation reactions and has been analyzed for its crystal structure, revealing insights into its molecular conformation, which is crucial for further heterocyclic transformations and biological investigations (Wang et al., 2014).
Synthesis of Other Heterocyclic Compounds
It has been used in the synthesis of various heterocyclic compounds, including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, with potential applications in pharmaceutical and biological fields (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with a number of lipophilic amino acids .
Mode of Action
It is known that the compound undergoes a reaction via β-attack on the benzylidene moiety followed by 1,6-intramolecular dipolar cyclization with concomitant aromatization .
Pharmacokinetics
It is known that the compound is a white to off-white solid and should be stored in a refrigerator .
Result of Action
Similar compounds have been reported to have inhibitory effects against certain organisms .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-2-11(15)14-12-9(7-13)8-5-3-4-6-10(8)16-12/h2-6H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQULTXYCPXNMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C2=C(S1)CCCC2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355635 |
Source


|
| Record name | N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61627-58-5 |
Source


|
| Record name | N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Bromophenyl)-4,10-bis(2-methylphenyl)-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B420400.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B420403.png)



![3-chloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B420408.png)
![2,4-dichloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B420411.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B420413.png)
![N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B420416.png)
![2-methyl-N-{2'-[(2-methylbenzoyl)amino][1,1'-biphenyl]-2-yl}benzamide](/img/structure/B420417.png)
![4-FLUORO-N-[2'-(4-FLUOROBENZAMIDO)-[1,1'-BIPHENYL]-2-YL]BENZAMIDE](/img/structure/B420418.png)
![2-CHLORO-N-[2'-(2-CHLOROBENZAMIDO)-[1,1'-BIPHENYL]-2-YL]BENZAMIDE](/img/structure/B420420.png)
